molecular formula C19H13N3O4 B353013 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide CAS No. 713112-64-2

2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B353013
CAS No.: 713112-64-2
M. Wt: 347.3g/mol
InChI Key: RIROVSCUBFSTSA-UHFFFAOYSA-N
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Description

2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes a chromene core, a phthalazinone moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under basic conditions.

    Introduction of the Phthalazinone Moiety: The phthalazinone moiety is introduced via a nucleophilic substitution reaction. This involves reacting the chromene derivative with a phthalazinone precursor in the presence of a suitable base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with specific molecular pathways.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve key enzymes in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2-dihydropyridine-3-carboxamide
  • 2-(3-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-17(14-9-11-5-1-4-8-16(11)26-19(14)25)20-10-15-12-6-2-3-7-13(12)18(24)22-21-15/h1-9H,10H2,(H,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIROVSCUBFSTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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